molecular formula C16H20Cl2N2O3 B14398585 N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide CAS No. 89653-81-6

N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide

Cat. No.: B14398585
CAS No.: 89653-81-6
M. Wt: 359.2 g/mol
InChI Key: HVJADOJBFBGCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Azabicyclo[222]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide is a complex organic compound that features a bicyclic structure with nitrogen and a benzamide moiety substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the 1-azabicyclo[2.2.2]octane scaffold, which can be synthesized from readily available starting materials such as 4-piperidone . The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

89653-81-6

Molecular Formula

C16H20Cl2N2O3

Molecular Weight

359.2 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H20Cl2N2O3/c1-22-14-10(17)7-11(18)15(23-2)13(14)16(21)19-12-8-20-5-3-9(12)4-6-20/h7,9,12H,3-6,8H2,1-2H3,(H,19,21)

InChI Key

HVJADOJBFBGCID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)NC2CN3CCC2CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.